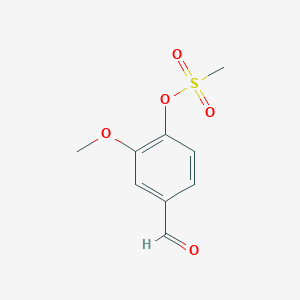![molecular formula C14H10Cl2O2 B1333908 2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid CAS No. 887344-36-7](/img/structure/B1333908.png)
2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid, also known as 2-DCPAA, is a synthetic organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 140-142°C and a molecular weight of 265.14 g/mol. 2-DCPAA is a versatile compound with applications in biochemistry, pharmacology, and other fields of scientific research.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, derived from 2-[2-(2,6-dichlorophenyl)amino]phenyl acetic acid, show significant antimicrobial activity (Patel & Shaikh, 2011).
Crystallography and Structural Analysis
- The crystal structure of 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, a related compound, reveals extensive hydrogen bonding involving its functional groups (Prayzner et al., 1996).
Bioavailability and Environmental Impact
- Diclofenac (2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid), a derivative, demonstrates biodegradability in agricultural soils, indicating environmental implications (Al-Rajab et al., 2010).
Anticancer and Antibacterial Potential
- Alkali metal complexes containing 2-[2-(2,6-dichlorophenyl)amino]phenyl}acetic acid display promising anticancer and antibacterial activities (Shah et al., 2019).
Anti-Inflammatory Applications
- Substituted (2-phenoxyphenyl)acetic acids, structurally similar to 2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid, exhibit significant anti-inflammatory activity (Atkinson et al., 1983).
Spectroscopic Investigations
- FT-IR and X-ray spectroscopy studies of DCF-Na (a salt of 2-[(2,6-dichlorophenyl)amino]-phenyl-acetic acid) with beta-cyclodextrin elucidate the nature of their interactions (Bratu et al., 1998).
Cell Differentiation in Leukemia
- 2-{[(3,4-Dichlorophenyl) acetyl]amino}-3-methylpentanoic acid enhances cell differentiation in acute promyelocytic leukemia, indicating therapeutic potential (Chen et al., 2009).
Comparative Metabolism Studies
- Variations in metabolism of structurally related compounds like 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid across different species highlight the complexity of drug metabolism (Pottier et al., 1978).
Safety and Hazards
Mechanism of Action
Target of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy .
Mode of Action
It’s worth noting that phenylacetic acid derivatives, such as diclofenac, are known to inhibit cyclooxygenase (cox)-1 and -2, enzymes responsible for producing prostaglandins (pgs) that contribute to inflammation and pain signaling .
Biochemical Pathways
The inhibition of cox enzymes by related compounds leads to a decrease in the production of pgs, affecting inflammatory responses .
Pharmacokinetics
The compound is a solid at room temperature, suggesting it may have different bioavailability profiles depending on its formulation .
Result of Action
Related compounds have been shown to induce cell apoptosis by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid. For instance, the compound is stable at room temperature . .
Properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-6-5-11(8-13(12)16)10-3-1-9(2-4-10)7-14(17)18/h1-6,8H,7H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVGQMBWSLQKKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394890 |
Source


|
| Record name | 2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-36-7 |
Source


|
| Record name | 2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














